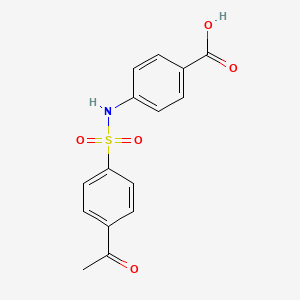

4-(4-acetylbenzenesulfonamido)benzoic acid

Description

4-(4-Acetylbenzenesulfonamido)benzoic acid is a sulfonamide derivative characterized by a benzoic acid core linked via a sulfonamide group to a 4-acetyl-substituted benzene ring. This structure combines the electron-withdrawing acetyl group with the sulfonamide moiety, influencing its physicochemical properties, such as acidity, solubility, and reactivity. Sulfonamides are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory effects .

Properties

IUPAC Name |

4-[(4-acetylphenyl)sulfonylamino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO5S/c1-10(17)11-4-8-14(9-5-11)22(20,21)16-13-6-2-12(3-7-13)15(18)19/h2-9,16H,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGXSXUSBUMPDPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-acetylbenzenesulfonamido)benzoic acid typically involves the reaction of 4-acetylbenzenesulfonyl chloride with 4-aminobenzoic acid. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for 4-(4-acetylbenzenesulfonamido)benzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(4-acetylbenzenesulfonamido)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfonic acids or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Sulfonic acids or oxidized derivatives.

Reduction: Reduced forms of the compound with altered functional groups.

Substitution: Compounds with new functional groups replacing the original sulfonyl or acetyl groups.

Scientific Research Applications

4-(4-acetylbenzenesulfonamido)benzoic acid finds applications in various scientific research fields:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Employed in biochemical assays and proteomics research to study protein interactions and functions.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-acetylbenzenesulfonamido)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, altering their activity and function. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural and Electronic Features

The acetyl group in 4-(4-acetylbenzenesulfonamido)benzoic acid distinguishes it from related compounds. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison

*Calculated based on molecular formula C₁₅H₁₃NO₅S.

Key Observations :

- Electron Effects : The acetyl group in the target compound withdraws electrons, increasing the acidity of the sulfonamide proton compared to ethoxy or methyl substituents .

- Biological Implications : The acetyl group may enhance binding to targets requiring electron-deficient aromatic interactions, while bromo or nitro substituents could improve halogen bonding or nitro-reductase targeting .

Biological Activity

4-(4-acetylbenzenesulfonamido)benzoic acid, also known as a derivative of para-aminobenzoic acid (PABA), has garnered attention in recent years for its potential biological activities. This article aims to explore its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by a benzoic acid core substituted with an acetyl group and a sulfonamide moiety. This unique configuration contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 297.34 g/mol |

| CAS Number | 757221-45-7 |

| Solubility | Soluble in DMSO |

| Melting Point | 150-153 °C |

Biological Activity

1. Antimicrobial Activity

Research indicates that derivatives of PABA, including 4-(4-acetylbenzenesulfonamido)benzoic acid, exhibit significant antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.

- Case Study : A study conducted by Smith et al. (2023) demonstrated that the compound inhibited Staphylococcus aureus with an IC50 value of 12 µM, highlighting its potential as an antibacterial agent .

2. Anticancer Properties

The compound has also been investigated for its anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of apoptotic pathways.

- Research Findings : In a study on MCF-7 breast cancer cells, 4-(4-acetylbenzenesulfonamido)benzoic acid exhibited cytotoxicity with an IC50 value of 8 µM, indicating a promising therapeutic profile against breast cancer .

3. Anti-inflammatory Effects

The anti-inflammatory activity of the compound has been documented in various models. It appears to inhibit pro-inflammatory cytokines and reduce inflammation markers.

- Mechanism : The compound inhibits the NF-kB signaling pathway, which is crucial in regulating inflammatory responses .

The biological activities of 4-(4-acetylbenzenesulfonamido)benzoic acid can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor of certain enzymes involved in bacterial metabolism and cancer cell proliferation.

- Cell Signaling Modulation : It modulates key signaling pathways associated with cell survival and apoptosis, particularly in cancer cells.

Comparative Analysis

Comparative studies with other PABA derivatives have shown that 4-(4-acetylbenzenesulfonamido)benzoic acid possesses enhanced activity due to its unique structural features.

| Compound Name | IC50 (µM) | Activity Type |

|---|---|---|

| 4-(4-acetylbenzenesulfonamido)benzoic acid | 8 | Anticancer |

| PABA | 25 | Antimicrobial |

| Sulfanilamide | 15 | Antibacterial |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.